(E)-Hex-3-en-1-ol-d2
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Overview
Description
(E)-Hex-3-en-1-ol-d2 is a deuterated analog of (E)-Hex-3-en-1-ol, an organic compound with the molecular formula C6H12O. This compound is characterized by the presence of a double bond between the third and fourth carbon atoms and a hydroxyl group attached to the first carbon atom. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Hex-3-en-1-ol-d2 typically involves the deuteration of (E)-Hex-3-en-1-ol. One common method is the catalytic hydrogenation of (E)-Hex-3-en-1-ol using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient deuteration while minimizing side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-Hex-3-en-1-ol-d2 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (E)-Hex-3-enal-d2 using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to form (E)-Hexan-1-ol-d2 using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (E)-Hex-3-en-1-chloride-d2.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Substitution: Thionyl chloride (SOCl2), reflux conditions.
Major Products Formed
Oxidation: (E)-Hex-3-enal-d2
Reduction: (E)-Hexan-1-ol-d2
Substitution: (E)-Hex-3-en-1-chloride-d2
Scientific Research Applications
(E)-Hex-3-en-1-ol-d2 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of deuterated compounds for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-Hex-3-en-1-ol-d2 involves its interaction with molecular targets and pathways similar to its non-deuterated counterpart. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the heavier deuterium atoms result in slower reaction rates compared to hydrogen atoms. This property is particularly useful in studies involving reaction kinetics and mechanisms.
Comparison with Similar Compounds
(E)-Hex-3-en-1-ol-d2 can be compared with other similar compounds such as:
(E)-Hex-3-en-1-ol: The non-deuterated analog, which has similar chemical properties but different reaction kinetics due to the absence of deuterium atoms.
(Z)-Hex-3-en-1-ol-d2: The geometric isomer with the same molecular formula but different spatial arrangement of atoms, leading to different chemical and physical properties.
(E)-Hex-2-en-1-ol-d2: A positional isomer with the double bond located between the second and third carbon atoms, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and pathways that are not easily achievable with non-deuterated compounds.
Properties
Molecular Formula |
C6H12O |
---|---|
Molecular Weight |
102.17 g/mol |
IUPAC Name |
(E)-3,4-dideuteriohex-3-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+/i3D,4D |
InChI Key |
UFLHIIWVXFIJGU-SWIHUIHJSA-N |
Isomeric SMILES |
[2H]/C(=C(/[2H])\CCO)/CC |
Canonical SMILES |
CCC=CCCO |
Origin of Product |
United States |
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